4-((4-(Benzyloxy)phenyl)sulfonyl)phenol CAS 63134-33-8
4-((4-(Benzyloxy)phenyl)sulfonyl)phenol CAS 63134-33-8
A comprehensive technical guide on 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (CAS 63134-33-8) requires a deep dive into its chemical and physical properties, synthesis, analysis, and applications, particularly for an audience of researchers and drug development professionals. This guide will be structured to provide not just information, but also actionable insights and methodologies.
Core Identity and Physicochemical Landscape
4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known by synonyms such as 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone and Bisphenol S-monobenzyl ether, is an organic compound with the chemical formula C₁₉H₁₆O₄S.[1][2][3] Its structure is characterized by a diarylsulfone core, where one phenyl ring is substituted with a hydroxyl group (-OH) and the other with a benzyloxy group (-OCH₂C₆H₅).[2] This asymmetric substitution is key to its utility as a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol
| Property | Value | Reference(s) |
| CAS Number | 63134-33-8 | [1][4][5] |
| Molecular Formula | C₁₉H₁₆O₄S | [1][3][5] |
| Molecular Weight | 340.39 g/mol | [3][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 166-170 °C | [3][4][6] |
| Boiling Point (Predicted) | 558.6 ± 40.0 °C | [4] |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [3][4][5] |
| Solubility | Soluble in methanol and other polar organic solvents like chloroform. | [4][7] |
| Storage | Sealed in a dry environment at room temperature.[4] For long-term storage, -20°C under an inert atmosphere is recommended.[7] |
Synthesis and Purification: A Reproducible Workflow
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of a bis(4-hydroxyphenyl) sulfone with benzyl bromide in the presence of a suitable base. This selectively protects one of the phenolic hydroxyl groups.
Caption: Proposed synthetic workflow for 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve bis(4-hydroxyphenyl) sulfone (1.0 eq) in acetone.
-
Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the slow addition of benzyl bromide (1.0-1.1 eq). The slight excess of benzyl bromide can be adjusted based on reaction monitoring.
-
Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.
-
Extraction: The residue is redissolved in ethyl acetate and washed sequentially with water and brine to remove any remaining inorganic salts and impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol.
Analytical Characterization for Quality Assurance
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic protons, and the phenolic hydroxyl proton.[1][8][9]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water) and UV detection is a standard method for analyzing phenolic compounds.[11][12][13]
Applications in Research and Drug Development
The diarylsulfone moiety is a significant pharmacophore in medicinal chemistry, known for its presence in various therapeutic agents.[14][15][16] These structures are valued for their chemical stability and their ability to act as hydrogen bond acceptors.[17]
As a Versatile Chemical Intermediate
The primary application of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol is as an intermediate in organic synthesis.[2] Its bifunctional nature, with a nucleophilic phenol and a protected phenol that can be deprotected in a later step, allows for the sequential introduction of different functionalities. This makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[2][18]
Potential Therapeutic Applications
-
Anticancer Agents: The diarylsulfone core is a feature in some anticancer compounds.[17][19] The structure of BPS-BP could serve as a scaffold for the development of new anticancer agents.
-
Enzyme Inhibitors: Diarylsulfone derivatives have been identified as inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[14]
-
Secreted Frizzled Related Protein-1 (sFRP-1) Inhibitors: Diarylsulfone sulfonamides have been identified as inhibitors of sFRP-1, which has implications for bone-related disorders.[15][16]
-
Androgen Receptor Antagonists: Phenolic derivatives are being explored as androgen receptor antagonists for the treatment of prostate cancer.[20]
Logical Framework for Application
Caption: Logical flow from the core compound to potential therapeutic applications.
Safety and Handling
According to GHS hazard statements, 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It also causes skin and serious eye irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]
Conclusion
4-((4-(Benzyloxy)phenyl)sulfonyl)phenol is a chemical compound with significant potential, primarily as a versatile intermediate in the synthesis of more complex molecules. Its well-defined physicochemical properties and the established role of the diarylsulfone core in medicinal chemistry make it a valuable tool for researchers and professionals in drug discovery and development. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this compound in a research setting.
References
- Current time information in St Louis, MO, US. (n.d.). Google Search.
- 63134-33-8 | CAS DataBase - ChemicalBook. (n.d.). ChemicalBook.
- CAS: 63134-33-8 - ChemBK. (n.d.). ChemBK.
- Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID - PubChem - NIH. (n.d.). PubChem.
- 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598 - PubChem. (n.d.). PubChem.
- CAS 63134-33-8: p-[[p-benzyloxyphenyl]sulphonyl]phenol - CymitQuimica. (n.d.). CymitQuimica.
- Buy 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol from JHECHEM CO LTD - ECHEMI. (n.d.). ECHEMI.
- 4-[(4-Benzyloxyphenyl)sulfonyl]phenol CAS#: 63134-33-8; ChemWhat Code: 72330. (n.d.). ChemWhat.
- 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed. (n.d.). PubMed.
- 4-(benzyloxy)phenylsulfonyl)phenol | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 4-(4-(BENZYLOXY)PHENYLSULFONYL)PHENOL AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol - Oakwood Chemical. (n.d.). Oakwood Chemical.
- Identification of diarylsulfone sulfonamides as secreted frizzled related protein-1 (sFRP-1) inhibitors - PubMed. (n.d.). PubMed.
- Identification of Diarylsulfone Sulfonamides as Secreted Frizzled Related Protein-1 (sFRP-1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.
- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.).
- A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. (n.d.).
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea - Supporting Information. (n.d.).
- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. (n.d.). PubMed Central.
- 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | LGC Standards. (n.d.). LGC Standards.
- Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights. (n.d.).
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. (2017, March 29). Scirp.org.
- 4-BENZYLPHENOL(101-53-1) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- 4-(Benzyloxy)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | CAS 97042-18-7 | SCBT. (n.d.). Santa Cruz Biotechnology.
- (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - ResearchGate. (2025, August 6). ResearchGate.
- Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. (2023, September 7). GSC Online Press.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - Semantic Scholar. (2017, March 3). Semantic Scholar.
- 4-((4-(Allyloxy)phenyl)sulfonyl)phenol | 97042-18-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 4-Benzyloxyphenol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase.
- Certificate of Analysis - LGC Standards. (2024, February 1). LGC Standards.
Sources
- 1. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID 113063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 63134-33-8: p-[[p-benzyloxyphenyl]sulphonyl]phenol [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 63134-33-8 | CAS DataBase [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemwhat.com [chemwhat.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. 4-BENZYLPHENOL(101-53-1) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 14. The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of diarylsulfone sulfonamides as secreted frizzled related protein-1 (sFRP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. iomcworld.com [iomcworld.com]
- 18. nbinno.com [nbinno.com]
- 19. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
